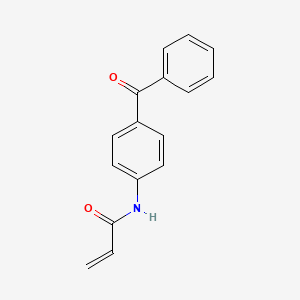

2-Propenamide, N-(4-benzoylphenyl)-

Description

Contextual Background of Acrylamide (B121943) Derivatives in Specialized Chemical Systems

Acrylamide and its derivatives are fundamental building blocks in polymer chemistry. researchgate.net The acrylamide functional group is characterized by its vinyl group attached to an amide, making it readily polymerizable via free-radical mechanisms. This reactivity has led to the widespread use of acrylamides in the synthesis of polyacrylamides, which are valued for their properties as hydrogels, thickeners, and flocculants in various industrial and research applications. researchgate.net

In advanced chemical systems, the modification of the acrylamide structure by introducing other functional groups allows for the creation of "smart" or functional polymers. These polymers can respond to external stimuli such as pH, temperature, or light. The incorporation of specific side chains can impart tailored properties to the resulting polymer, leading to applications in fields like biomedical engineering and materials science. nih.govnih.gov

Significance of Benzoylphenyl Moieties in Organic and Polymer Chemistry

The benzoylphenyl moiety, a key feature of benzophenone (B1666685) and its derivatives, is of paramount importance in photochemistry and polymer science. researchgate.net Benzophenone is a well-known Type II photoinitiator. researchgate.netproquest.com Upon absorption of ultraviolet (UV) light, the benzophenone unit is excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule, generating free radicals that can initiate a polymerization reaction. rsc.org

The incorporation of benzoylphenyl groups into polymer chains or as part of a monomer, such as in N-(4-benzoylphenyl)-2-propenamide, creates a "copolymerizable photoinitiator." This can lead to polymers with built-in photo-crosslinking capabilities. When exposed to UV radiation, the benzoylphenyl groups can induce the formation of crosslinks between polymer chains, transforming a soluble polymer into an insoluble network. This property is highly valuable in the fabrication of coatings, adhesives, and photolithographic materials. researchgate.netsci-hub.se

Scope and Objectives of Academic Research on N-(4-Benzoylphenyl)-2-Propenamide

Academic research on N-(4-benzoylphenyl)-2-propenamide and its close analogs is primarily focused on its synthesis and its application in photopolymerization and the creation of novel functional materials. The main objectives of this research include:

Synthesis and Characterization: Developing efficient synthetic routes to produce high-purity N-(4-benzoylphenyl)-2-propenamide. A common approach involves the reaction of 4-aminobenzophenone (B72274) with acryloyl chloride. sci-hub.se Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the chemical structure.

Photopolymerization Kinetics: Studying the efficiency of N-(4-benzoylphenyl)-2-propenamide as a photoinitiator or a crosslinking agent. This involves investigating the rate of polymerization and the final monomer conversion under various conditions, such as different light intensities and concentrations.

Development of Advanced Polymers: Utilizing N-(4-benzoylphenyl)-2-propenamide as a monomer in copolymerizations to create polymers with photoreactive properties. Research in this area explores the synthesis of materials such as photocrosslinkable hydrogels and coatings with enhanced mechanical and chemical properties. nih.gov

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

N-(4-benzoylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-15(18)17-14-10-8-13(9-11-14)16(19)12-6-4-3-5-7-12/h2-11H,1H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMGRWMGCRBVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556567 | |

| Record name | N-(4-Benzoylphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22421-62-1 | |

| Record name | N-(4-Benzoylphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Benzoylphenyl)-2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Benzoylphenyl 2 Propenamide

Established Synthetic Pathways for N-(4-Benzoylphenyl)-2-Propenamide

The synthesis of N-(4-benzoylphenyl)-2-propenamide primarily revolves around the formation of a stable amide bond between an amine and an acrylic acid derivative.

Amide Bond Formation Strategies

The most common and direct method for synthesizing N-(4-benzoylphenyl)-2-propenamide is through the acylation of 4-aminobenzophenone (B72274) with acryloyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is widely employed for its efficiency and reliability. iitk.ac.intestbook.comvedantu.com The nitrogen atom of the amino group in 4-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride.

This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. organic-chemistry.orgresearchgate.net The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. organic-chemistry.org

Condensation Reaction Approaches and Catalysis

The synthesis of N-(4-benzoylphenyl)-2-propenamide can be classified as a condensation reaction, where two smaller molecules combine to form a larger molecule with the elimination of a small molecule, in this case, HCl. testbook.comvedantu.com The Schotten-Baumann reaction conditions, which involve a two-phase solvent system (typically water and an organic solvent like dichloromethane (B109758) or diethyl ether), are often utilized. testbook.comwikipedia.org The base resides in the aqueous phase to neutralize the generated acid, while the reactants and the product remain in the organic phase. testbook.comwikipedia.org

While the reaction between a primary amine and an acyl chloride is generally facile and does not always require a catalyst, the use of a base is standard practice to drive the reaction to completion. organic-chemistry.org In some instances, for less reactive partners, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the acylation process.

Table 1: Key Reagents in the Synthesis of N-(4-Benzoylphenyl)-2-Propenamide

| Role | Chemical Name | Formula |

| Amine Reactant | 4-Aminobenzophenone | C₁₃H₁₁NO |

| Acylating Agent | Acryloyl chloride | C₃H₃ClO |

| Base/Catalyst | Triethylamine | C₆H₁₅N |

| Base/Catalyst | Pyridine | C₅H₅N |

| Solvent | Dichloromethane | CH₂Cl₂ |

| Solvent | Diethyl ether | (C₂H₅)₂O |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often adjusted include:

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions.

Stoichiometry: Using a slight excess of the acylating agent can ensure complete consumption of the more valuable amine starting material.

Order of Addition: Slow, dropwise addition of the acryloyl chloride to the solution of 4-aminobenzophenone and base helps to maintain control over the reaction rate and temperature.

Solvent Choice: The choice of an appropriate aprotic solvent is important to dissolve the reactants and facilitate the reaction while remaining inert to the reaction conditions.

Purification: After the reaction is complete, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials or byproducts. researchgate.net

Considerations for Industrial Scale Synthesis Processes

Scaling up the synthesis of N-(4-benzoylphenyl)-2-propenamide from a laboratory setting to an industrial process introduces several additional considerations:

Cost-Effectiveness: The choice of starting materials, reagents, and solvents will be heavily influenced by their cost and availability on a large scale.

Process Safety: The exothermic nature of the reaction requires robust temperature control systems to prevent runaway reactions. The handling of corrosive and flammable materials like acryloyl chloride and organic solvents necessitates strict safety protocols.

Waste Management: The generation of byproducts, such as triethylammonium (B8662869) chloride, and the use of solvents require efficient and environmentally sound disposal or recycling methods.

Equipment: The reaction vessels and processing equipment must be made of materials that are resistant to the corrosive reactants and byproducts.

Automation and Control: Industrial processes often rely on automated systems for precise control of reaction parameters, ensuring consistent product quality and yield.

Derivatization and Functionalization Reactions

The presence of both an acrylamide (B121943) and a benzophenone (B1666685) moiety allows for a range of derivatization and functionalization reactions.

Oxidation and Reduction Pathways of N-(4-Benzoylphenyl)-2-Propenamide

The benzophenone group within the molecule is susceptible to both oxidation and reduction reactions.

Reduction: The carbonyl group of the benzophenone can be reduced to a secondary alcohol, forming N-(4-(hydroxy(phenyl)methyl)phenyl)acrylamide. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the desired selectivity, as LiAlH₄ is a much stronger reducing agent and could potentially also reduce the amide functionality if the reaction conditions are not carefully controlled.

Oxidation: While the benzophenone ketone is relatively stable to oxidation, the acrylamide double bond can be susceptible to oxidation under certain conditions, potentially leading to the formation of an epoxide or cleavage of the double bond. However, specific and controlled oxidation of the benzophenone moiety is less common.

The vinyl group of the acrylamide moiety is also reactive. For instance, it can undergo hydrogenation to yield the corresponding saturated propionamide (B166681) derivative, N-(4-benzoylphenyl)propanamide. This selective hydrogenation of the C=C double bond can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Functional Group |

| Reduction | Sodium borohydride (NaBH₄) | Ketone (Benzophenone) | Secondary Alcohol |

| Hydrogenation | H₂/Pd-C | Alkene (Acrylamide) | Alkane (Propionamide) |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of N-(4-benzoylphenyl)-2-propenamide exhibit different reactivities towards electrophilic and nucleophilic substitution, largely dictated by the electronic effects of their respective substituents.

The benzoyl group is an electron-withdrawing group, which deactivates the phenyl ring it is directly attached to (the benzoyl ring) towards electrophilic aromatic substitution. Conversely, it activates this ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the carbonyl group. However, SNAr reactions generally require a good leaving group at the position of substitution. nih.govnih.gov

The N-phenyl ring is influenced by the acrylamide substituent. The amide group can act as either an activating or deactivating group for electrophilic substitution depending on the reaction conditions. The nitrogen's lone pair can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. However, the carbonyl portion of the amide is electron-withdrawing.

Nucleophilic aromatic substitution on unactivated aryl halides is a challenging but important transformation. nih.govnih.gov While concerted mechanisms for SNAr reactions are being increasingly recognized, the classical two-step addition-elimination mechanism via a Meisenheimer complex is still widely accepted, especially with strongly electron-withdrawing substituents. nih.govnih.gov For N-(4-benzoylphenyl)-2-propenamide, the presence of the benzoyl group could facilitate such reactions on the benzoyl ring if a suitable leaving group were present. nih.govnih.gov

Research into the nucleophilic substitution of bromo derivatives of similar heterocyclic systems has shown that palladium-catalyzed cross-coupling reactions can be effective methods for introducing amino and thio substituents. nih.gov For instance, the reaction of 4-bromo-5-nitrophthalonitrile with nucleophiles can lead to the substitution of either the bromine or the nitro group, depending on the reaction conditions. researchgate.net

Table 1: Regioselectivity in Aromatic Substitution Reactions

| Reaction Type | Aromatic Ring | Expected Reactivity | Directing Effect of Substituent |

|---|---|---|---|

| Electrophilic Substitution | Benzoyl Ring | Deactivated | Meta-directing (due to -CO- group) |

| Electrophilic Substitution | N-Phenyl Ring | Potentially Activated | Ortho-, Para-directing (due to -NHCO- group) |

| Nucleophilic Substitution | Benzoyl Ring | Activated | Ortho-, Para-directing (due to -CO- group) |

| Nucleophilic Substitution | N-Phenyl Ring | Deactivated | Not typically observed without a leaving group |

Cross-Coupling Reaction Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and N-(4-benzoylphenyl)-2-propenamide can serve as a substrate in these transformations, primarily through the introduction of a halide substituent onto one of its aromatic rings. Palladium-catalyzed cross-coupling reactions are particularly prevalent in modern organic synthesis. rsc.org

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a key method for forming arylamines from aryl halides. chempedia.inforesearchgate.net If a halogen atom were introduced onto either aromatic ring of N-(4-benzoylphenyl)-2-propenamide, it could undergo coupling with various amines. The efficiency of such reactions can be influenced by the nature of the aryl halide, the amine, the palladium catalyst, and the ligands employed. researchgate.net For example, nickel-based pincer catalysts have also been shown to be effective for C-N cross-coupling reactions of aryl halides with primary and secondary amines. researchgate.net

The Suzuki and Stille cross-coupling reactions offer routes to introduce new carbon-carbon bonds. nih.gov For instance, a brominated derivative of N-(4-benzoylphenyl)-2-propenamide could be coupled with an organoboron reagent (in the Suzuki reaction) or an organotin reagent (in the Stille reaction) to append new aryl or vinyl groups. nih.govnih.gov These reactions are known for their high tolerance of various functional groups. nih.gov

Recent advancements in cross-coupling have also focused on direct C-H arylation, providing a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring with a halide. nih.govnih.gov

Table 2: Examples of Potential Cross-Coupling Reactions with Halogenated N-(4-Benzoylphenyl)-2-Propenamide

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd(0) complex + Ligand (e.g., phosphine) | C-N |

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | Pd(0) complex + Base | C-C |

| Stille Coupling | Aryl Halide + Organotin Reagent | Pd(0) complex | C-C |

| Heck Coupling | Aryl Halide + Alkene | Pd(0) complex + Base | C-C |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd(0) complex + Cu(I) co-catalyst | C-C |

Heterocycle Formation via N-(4-Benzoylphenyl)-2-Propenamide Intermediates

The reactive acrylamide moiety of N-(4-benzoylphenyl)-2-propenamide makes it a valuable precursor for the synthesis of various heterocyclic systems. The vinyl group is an excellent Michael acceptor and can participate in cycloaddition reactions.

One common strategy involves the reaction of the α,β-unsaturated amide with binucleophiles to construct heterocyclic rings. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoline or pyrazolidinone rings. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazolidinone derivatives.

Furthermore, the amide nitrogen and the carbonyl group can also participate in cyclization reactions. For instance, intramolecular cyclization could be triggered under specific conditions, potentially leading to the formation of lactam-containing polycyclic structures.

The synthesis of complex heterocyclic systems often involves multi-step sequences where a key intermediate, such as N-(4-benzoylphenyl)-2-propenamide, undergoes a series of transformations. For example, the synthesis of novel pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines has been achieved through cyclization reactions of functionalized precursors. nih.gov While not directly starting from N-(4-benzoylphenyl)-2-propenamide, these synthetic strategies highlight the potential for using multifunctional building blocks to construct elaborate heterocyclic frameworks. nih.gov Research has also demonstrated the synthesis of novel quinazoline (B50416) derivatives as potential antiproliferative agents, showcasing the importance of N-heterocyclic compounds in medicinal chemistry. nih.gov

Stereoselective Transformations and Chiral Auxiliary Applications

The field of stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, which is crucial for applications in pharmaceuticals and materials science. While N-(4-benzoylphenyl)-2-propenamide itself is not chiral, it can be involved in stereoselective reactions or modified to act as a chiral auxiliary.

The acrylamide moiety can undergo stereoselective additions. For example, a chiral catalyst could direct the addition of a nucleophile to the double bond, leading to the formation of a specific enantiomer or diastereomer. Asymmetric Michael additions are a well-established method for creating chiral centers.

A more direct application in stereoselective synthesis would involve the use of a chiral derivative of N-(4-benzoylphenyl)-2-propenamide as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. For instance, a chiral amine could be used to form the amide bond instead of aniline, or a chiral group could be attached to the benzoylphenyl moiety. The synthesis of a novel chiral auxiliary, (S)-N-(2-benzoyl-phenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, has been reported, and its Ni(II) complexes have been used for the asymmetric synthesis of amino acids. ysu.am This demonstrates the potential of N-benzoylphenyl-containing structures to serve as scaffolds for chiral auxiliaries. ysu.am

The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with a focus on creating complex molecules with high precision. nih.gov

Table 3: Potential Stereoselective Reactions Involving N-(4-Benzoylphenyl)-2-Propenamide

| Reaction Type | Role of N-(4-benzoylphenyl)-2-propenamide | Method of Stereocontrol | Potential Outcome |

|---|---|---|---|

| Asymmetric Michael Addition | Substrate | Chiral catalyst or chiral nucleophile | Enantiomerically enriched β-substituted amide |

| Asymmetric Dihydroxylation | Substrate | Chiral osmium catalyst (e.g., AD-mix) | Diastereomerically enriched diol |

| Diastereoselective Cycloaddition | Substrate | Reaction with a chiral dienophile/dipole | Diastereomerically enriched cycloadduct |

| Chiral Auxiliary | Precursor to a chiral auxiliary | Attachment of a chiral moiety | Control of stereochemistry in subsequent reactions |

Polymerization Science and Engineering of N 4 Benzoylphenyl 2 Propenamide

Fundamental Polymerization Mechanisms

The polymerization of N-(4-benzoylphenyl)-2-propenamide predominantly proceeds via a free-radical chain-reaction mechanism. This process, like other vinyl polymerizations, can be broken down into four key stages: initiation, propagation, termination, and chain transfer.

Chain-Reaction Polymerization Initiation via Free Radicals

The initiation of the polymerization of N-(4-benzoylphenyl)-2-propenamide is typically achieved through the generation of free radicals. These radicals can be produced by the thermal decomposition of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) researchgate.net. The process begins with the homolytic cleavage of the initiator molecule to form two primary radicals (R•). This is illustrated by the decomposition of benzoyl peroxide, which yields two benzoyloxy radicals that can further decompose to form phenyl radicals and carbon dioxide bio-rad.com.

These primary radicals then attack the vinyl double bond of the N-(4-benzoylphenyl)-2-propenamide monomer (M), leading to the formation of a monomer radical (M•). This new radical is the first active center for the growing polymer chain mit.edu.

An alternative and highly relevant initiation method for this monomer is photopolymerization. The benzophenone (B1666685) group within the monomer itself is a well-known photoinitiator. Upon absorption of UV radiation, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor (like a solvent molecule or another monomer) to generate a ketyl radical and a new radical that initiates polymerization rsc.orgrsc.org. This intrinsic photoinitiating capability is a key feature of N-(4-benzoylphenyl)-2-propenamide.

Monomer Propagation Kinetics and Regioselectivity

Once initiated, the monomer radical propagates by sequentially adding more monomer units. The propagation step involves the attack of the growing polymer radical (Mn•) on a new monomer molecule. This reaction is highly exothermic and proceeds at a rapid rate mit.edu.

The kinetics of acrylamide (B121943) polymerization generally follow first-order decay with respect to the monomer concentration under quasi-steady-state conditions acs.orgresearchgate.net. The rate of polymerization (Rp) is typically proportional to the monomer concentration [M] and the square root of the initiator concentration [I]:

Rp = kp[M](fkd[I] / kt)1/2

where kp is the propagation rate constant, kd is the initiator decomposition rate constant, kt is the termination rate constant, and f is the initiator efficiency acs.org. For N-substituted acrylamides, the nature of the substituent can influence the propagation rate constant. Bulky substituents on the nitrogen atom can sterically hinder the approach of the monomer to the growing radical chain, potentially lowering kp compared to unsubstituted acrylamide.

The addition of the monomer to the growing chain is highly regioselective. The radical addition occurs predominantly in a head-to-tail fashion, where the growing radical attacks the less substituted carbon of the vinyl group (the CH2= group). This regioselectivity is governed by the formation of the more stable radical on the carbon atom bearing the amide group youtube.com.

Chain Termination Mechanisms: Combination vs. Disproportionation

The growth of a polymer chain is ultimately terminated, leading to a "dead" polymer chain that no longer propagates. For free-radical polymerizations, termination typically occurs through two primary mechanisms: combination (or coupling) and disproportionation wikipedia.org.

Combination: Two growing polymer radicals react to form a single, longer polymer chain. The resulting chain has a head-to-head linkage at the point of coupling.

Disproportionation: One growing radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains. One of these chains will have a saturated end group, and the other will have an unsaturated end group (a double bond).

The relative contribution of these two mechanisms depends on the specific monomer and the reaction conditions, such as temperature. For many vinyl polymers, combination is the dominant termination pathway at lower temperatures, while disproportionation becomes more significant as the temperature increases due to its higher activation energy wikipedia.org. In the case of acrylamide polymerization, chain termination is reported to occur mainly through disproportionation researchgate.net.

Chain Transfer Phenomena in Polymerization Systems

The primary effect of chain transfer is a reduction in the average molecular weight of the resulting polymer. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation acs.org. Common chain transfer agents used in acrylamide polymerizations include thiols and certain alcohols like isopropanol (B130326) youtube.comacs.org. The general reaction for chain transfer to a CTA (S-H) can be represented as:

Mn• + S-H → Mn-H + S• S• + M → S-M•

The presence of the benzophenone moiety in N-(4-benzoylphenyl)-2-propenamide could also potentially lead to chain transfer to the polymer itself, especially under photochemical conditions, which could result in branched polymer architectures.

Homopolymerization Studies of N-(4-Benzoylphenyl)-2-Propenamide

The homopolymerization of N-(4-benzoylphenyl)-2-propenamide yields poly(N-(4-benzoylphenyl)-2-propenamide). While specific studies on the homopolymerization of this exact monomer are limited, valuable insights can be drawn from the closely related monomer, N-4-benzoylphenyl methacrylamide (B166291) researchgate.net. Homopolymerization is typically carried out in solution using a suitable organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and a free-radical initiator.

The resulting homopolymer is expected to be an amorphous solid, with its properties being highly dependent on the average molecular weight and molecular weight distribution (polydispersity index, PDI). The characterization of such polymers typically involves techniques like Gel Permeation Chromatography (GPC) to determine molecular weight, and spectroscopic methods such as FT-IR and NMR to confirm the polymer structure. Thermal properties, including the glass transition temperature (Tg), can be determined by Differential Scanning Calorimetry (DSC).

Below is a representative table illustrating typical experimental conditions and results for the homopolymerization of a functionalized acrylamide, based on available literature for similar systems.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Monomer Concentration | 1.0 M | 1.5 M | 1.0 M |

| Solvent | DMF | DMSO | Toluene |

| Initiator | AIBN (0.5 mol%) | Benzoyl Peroxide (0.5 mol%) | AIBN (1.0 mol%) |

| Temperature | 70 °C | 80 °C | 70 °C |

| Time | 12 h | 10 h | 12 h |

| Resulting Mn ( g/mol ) | 25,000 | 18,000 | 15,000 |

| PDI | 2.1 | 2.3 | 2.5 |

| Glass Transition Temp (Tg) | ~150 °C | ~145 °C | ~140 °C |

| Note: This table presents illustrative data for the homopolymerization of a functionalized acrylamide and is not specific to N-(4-benzoylphenyl)-2-propenamide due to a lack of direct experimental reports. |

Copolymerization Strategies and Architectures

Copolymerization of N-(4-benzoylphenyl)-2-propenamide with other vinyl monomers is a versatile strategy to tailor the properties of the final polymer for specific applications. The benzophenone group can be incorporated as a photoreactive crosslinking site or as a means to graft the polymer onto surfaces.

Common comonomers for N-substituted acrylamides include acrylonitrile, methyl acrylate, and methyl methacrylate (B99206) . The choice of comonomer allows for the tuning of properties such as solubility, thermal stability, and mechanical strength. For instance, copolymerization with hydrophilic monomers like N-isopropylacrylamide or acrylamide can impart water-solubility or thermoresponsive behavior to the resulting copolymer rsc.orgrsc.org.

The reactivity ratios of the two monomers in a copolymerization system determine the composition and sequence distribution of the resulting copolymer. These ratios, r1 and r2, describe the relative preference of a growing polymer radical ending in one monomer unit to add the same monomer versus the other monomer. The composition of copolymers synthesized from N-substituted acrylamides has been shown to be influenced by the solvent and the nature of the comonomer researchgate.net.

Different copolymer architectures can be synthesized, including:

Statistical Copolymers: Monomers are randomly distributed along the polymer chain. This is the most common architecture obtained through conventional free-radical copolymerization.

Alternating Copolymers: Monomers are arranged in a regular alternating sequence.

Block Copolymers: Long sequences of one monomer are followed by long sequences of another. This typically requires controlled/living polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which has been successfully applied to various acrylamide derivatives nih.govacs.orgrsc.orgmdpi.com.

Graft Copolymers: Chains of one polymer are grafted as side chains onto a backbone of another polymer.

The following table provides a hypothetical overview of copolymerization systems involving a functional benzophenone-containing acrylamide monomer.

| Comonomer | Monomer Feed Ratio (mol%) | Polymerization Technique | Resulting Architecture | Potential Application |

| N-isopropylacrylamide | 90:10 | Free Radical | Statistical | Thermoresponsive hydrogels |

| Methyl Methacrylate | 50:50 | Free Radical | Statistical | Photo-crosslinkable coatings |

| Styrene (B11656) | 20:80 | RAFT | Block | Photopatternable materials |

| Acrylic Acid | 70:30 | Free Radical | Statistical | pH-responsive, photoreactive polymers |

| Note: This table is illustrative and demonstrates potential copolymerization strategies for N-(4-benzoylphenyl)-2-propenamide. |

Binary Copolymerization with Ethenylbenzene (Styrene)

The copolymerization of N-(4-benzoylphenyl)-2-propenamide with ethenylbenzene (styrene) is a key method for incorporating the photo-crosslinkable benzophenone unit into polystyrene-based materials. The reactivity ratios of the two monomers are crucial parameters that dictate the composition and microstructure of the resulting copolymer. These ratios, denoted as r₁, for styrene and r₂ for BPA, describe the relative preference of a growing polymer chain ending in a styrene unit to add another styrene monomer versus a BPA monomer, and vice versa.

The determination of these reactivity ratios typically involves carrying out a series of copolymerizations at low monomer conversions with varying initial monomer feed compositions. escholarship.org The resulting copolymer compositions are then analyzed, often using techniques like ¹H NMR spectroscopy, to calculate the reactivity ratios using methods such as the Fineman-Ross, Kelen-Tüdős, or Mayo-Lewis equations. sapub.orgnih.gov

Terpolymer Synthesis Incorporating N-(4-Benzoylphenyl)acrylamide

The incorporation of N-(4-benzoylphenyl)acrylamide into terpolymers allows for the creation of multifunctional materials with a combination of properties derived from each monomeric unit. These terpolymers are often synthesized to achieve a balance of hydrophilicity, temperature sensitivity, and photo-crosslinkability.

For example, terpolymers have been synthesized using N-(4-benzoylphenyl)acrylamide, N-isopropylacrylamide (NIPAM), and a more hydrophilic or hydrophobic third monomer. The resulting terpolymers can exhibit lower critical solution temperature (LCST) behavior, a characteristic of PNIPAM, while also possessing the ability to be crosslinked upon exposure to UV radiation due to the benzophenone groups from BPA. mdpi.comnih.govresearchgate.net

The synthesis of such terpolymers is typically achieved through free radical polymerization in a suitable solvent. mdpi.comnih.govresearchgate.net The final composition and properties of the terpolymer are influenced by the reactivity ratios of the three monomers and their initial concentrations in the reaction mixture. mdpi.com

Influence of Monomer Ratios on Polymer Properties and Composition

The ratio of N-(4-benzoylphenyl)-2-propenamide to other comonomers in the feed has a profound impact on the final properties and composition of the resulting copolymer or terpolymer. By systematically varying the monomer feed ratios, it is possible to fine-tune the characteristics of the polymer.

In copolymers of N-(4-benzoylphenyl)acrylamide and hydrophilic monomers like N-isopropylacrylamide, increasing the proportion of the hydrophilic comonomer generally leads to an increase in the lower critical solution temperature (LCST) of the resulting polymer in aqueous solutions. mdpi.com Conversely, increasing the content of the more hydrophobic N-(4-benzoylphenyl)acrylamide can lower the LCST. mdpi.com

The monomer feed ratio directly influences the composition of the final polymer, which in turn dictates the density of the photo-crosslinkable benzophenone groups along the polymer chain. mdpi.com A higher concentration of N-(4-benzoylphenyl)acrylamide results in a polymer with a greater potential for crosslinking, leading to the formation of denser polymer networks upon UV irradiation. This, in turn, affects the mechanical properties and swelling behavior of the resulting hydrogels or crosslinked films. semanticscholar.org

The following table illustrates the conceptual influence of monomer feed ratios on copolymer properties, based on general principles of polymer chemistry.

| Monomer Feed Ratio (BPA:Comonomer) | Expected BPA Content in Polymer | Expected LCST (with NIPAM) | Expected Crosslinking Density |

| Low | Low | Higher | Low |

| Medium | Medium | Intermediate | Medium |

| High | High | Lower | High |

Copolymerization with Hydrophilic Monomers (e.g., N-isopropylacrylamide, N,N-dimethylacrylamide)

The copolymerization of N-(4-benzoylphenyl)-2-propenamide with hydrophilic monomers is a widely employed strategy to create "smart" or stimuli-responsive polymers that are also photo-patternable. N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMA) are common choices for hydrophilic comonomers. nih.govmdpi.comdocumentsdelivered.com

Copolymers of N-(4-benzoylphenyl)acrylamide and NIPAM exhibit thermoresponsive behavior, meaning they undergo a reversible phase transition in aqueous solution at a specific temperature known as the lower critical solution temperature (LCST). mdpi.comnih.gov Below the LCST, the polymer is soluble, while above it, the polymer chains collapse and precipitate. The incorporation of BPA allows for the subsequent crosslinking of these thermoresponsive polymers into hydrogels or thin films. mdpi.comnih.govresearchgate.net

Similarly, copolymerization with N,N-dimethylacrylamide, a highly hydrophilic and biocompatible monomer, can be used to create water-soluble polymers with pendant photo-crosslinkable groups. nih.govdocumentsdelivered.comgoogle.com These copolymers are valuable for applications where permanent hydrogel networks are desired. The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and, consequently, its properties. For instance, in the copolymerization of N,N-dimethylacrylamide and acrylic acid, the reactivity ratios were found to be r₁(DMA) = 0.38 and r₂(AAc) = 1.45, indicating that the acrylic acid is more reactive. nih.gov

Role as a Crosslinking Agent in Polymer Networks

Mechanisms of Polymer Network Formation

The benzophenone moiety within the N-(4-benzoylphenyl)-2-propenamide monomer is the key to its function as a photo-crosslinking agent. Upon absorption of ultraviolet (UV) light, typically in the range of 300-430 nm, the benzophenone group is excited to a triplet state. mdpi.com This excited triplet state can then abstract a hydrogen atom from a nearby C-H bond on an adjacent polymer chain. This hydrogen abstraction process generates two radicals: a ketyl radical on the benzophenone moiety and a carbon-centered radical on the other polymer chain. The subsequent combination of these radicals results in the formation of a stable carbon-carbon covalent bond, effectively creating a crosslink between the two polymer chains.

This process can be repeated throughout the polymer matrix, leading to the formation of a three-dimensional polymer network. The efficiency of the crosslinking reaction can be influenced by factors such as the intensity and wavelength of the UV irradiation, the duration of exposure, and the concentration of benzophenone groups within the polymer. mdpi.com In some cases, a photosensitizer may be used to enhance the efficiency of the crosslinking process by facilitating the energy transfer to the benzophenone groups. mdpi.com

Synthesis and Properties of Photocrosslinkable Polymer Layers

Photocrosslinkable polymer layers can be readily prepared from polymers containing N-(4-benzoylphenyl)-2-propenamide units. A common method involves dissolving the polymer in a suitable solvent and then casting it onto a substrate using techniques like spin-coating to form a thin film. mdpi.comnih.govresearchgate.net Subsequent exposure of this film to UV radiation initiates the crosslinking process described in the previous section, resulting in an insoluble and stable polymer layer. mdpi.comnih.gov

The properties of these photocrosslinkable polymer layers are highly tunable and depend on several factors, including the chemical composition of the polymer, the molecular weight of the polymer chains, and the crosslinking density. For instance, hydrogel thin films formed from copolymers of N-(4-benzoylphenyl)acrylamide and N-isopropylacrylamide exhibit swelling properties that are responsive to temperature changes. mdpi.comnih.gov The degree of swelling is inversely proportional to the crosslinking density; a higher crosslinking density results in a more constrained network that swells to a lesser extent.

These photocrosslinkable polymer layers have found applications in various fields, including the fabrication of micro-patterned surfaces, biosensors, and controlled drug delivery systems. The ability to spatially control the crosslinking process using photomasks allows for the creation of intricate patterns and structures on the micrometer scale.

The following table summarizes the properties of photocrosslinkable polymer layers based on N-(4-benzoylphenyl)-2-propenamide.

| Property | Description | Influencing Factors |

| Swelling Behavior | The ability of the crosslinked network to absorb and retain a solvent. | Crosslinking density, polymer composition, temperature (for thermoresponsive polymers). |

| Mechanical Strength | The resistance of the layer to deformation and fracture. | Crosslinking density, molecular weight of the polymer. |

| Thermal Stability | The ability of the layer to withstand high temperatures without degradation. | Chemical structure of the polymer backbone. |

| Adhesion | The ability of the layer to adhere to a substrate. | Surface properties of the substrate and the polymer, use of adhesion promoters. mdpi.comnih.gov |

Photochemical Reactivity and Photo Responsive Polymer Systems

Intrinsic Photochemical Properties of the Benzoylphenyl Chromophore

The photochemical behavior of 2-Propenamide, N-(4-benzoylphenyl)- is governed by its benzoylphenyl chromophore, which is essentially a derivative of benzophenone (B1666685). The benzoyl (phenyl-CO-) structural element is a common feature in many radical photoinitiators. narsuresearch.com Upon absorption of ultraviolet (UV) light, the benzophenone moiety undergoes a transition from its ground electronic state (S₀) to an excited singlet state (S₁). This is followed by a very rapid and efficient process called intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).

The triplet state of the benzophenone chromophore is highly reactive and is characterized by its ability to abstract hydrogen atoms from suitable donor molecules. nih.gov This process is a primary photochemical reaction for this class of compounds. nih.gov The excited benzophenone acts as a radical itself, initiating reactions by creating other radical species in its environment. nih.gov This hydrogen abstraction capability is central to its function in photoinitiated polymerization and crosslinking.

Table 1: Photochemical Properties of the Benzoylphenyl Chromophore

| Property | Description |

|---|---|

| Excitation | Absorbs UV light, leading to an excited singlet state (S₁), followed by efficient intersystem crossing to a triplet state (T₁). |

| Primary Photoreaction | The triplet state readily abstracts hydrogen atoms from donor molecules. nih.gov |

| Reactive Species | Forms a ketyl radical after hydrogen abstraction, leaving a radical on the donor molecule. |

| Initiator Class | Typically functions as a Type II photoinitiator. narsuresearch.com |

Photoinitiated Polymerization and Crosslinking Mechanisms

The ability of the benzoylphenyl chromophore to initiate chemical reactions upon light exposure makes it a key component in systems designed for photopolymerization and crosslinking.

In the context of polymerization, 2-Propenamide, N-(4-benzoylphenyl)- functions primarily as a Type II photoinitiator. narsuresearch.com Unlike Type I photoinitiators that undergo unimolecular bond cleavage to form radicals, Type II initiators require a bimolecular reaction with a co-initiator or synergist (often a hydrogen donor like a tertiary amine). narsuresearch.commdpi.com

The process unfolds as follows:

The benzoylphenyl group is excited to its triplet state by UV radiation.

In its excited state, it abstracts a hydrogen atom from a donor molecule.

This hydrogen transfer results in two radicals: a ketyl radical on the benzophenone moiety and a new radical on the donor molecule. narsuresearch.com

The radical generated from the donor molecule is typically the species that initiates the polymerization of monomers, such as acrylates. narsuresearch.com

This bimolecular mechanism is a hallmark of benzophenone and its derivatives in photopolymerization applications. narsuresearch.com

Multiphoton Polymer Crosslinking (MPC) is an advanced fabrication technique that allows for the creation of three-dimensional structures with sub-micrometer resolution. It relies on the principle of two-photon or multiphoton absorption, where a chromophore simultaneously absorbs two or more low-energy photons (typically in the near-infrared range) to reach the same excited state that would be achieved by absorbing one high-energy (UV) photon. nih.gov

Polymers incorporating benzoylphenyl units can be used for MPC. nih.gov When a focused laser beam is directed into a polymer matrix containing these units, multiphoton absorption occurs only at the focal point of high photon density. This excites the benzoylphenyl chromophore, which can then abstract a hydrogen atom from an adjacent polymer chain, creating a radical. The recombination of these radicals on different chains leads to the formation of a crosslink. By scanning the laser focus in three dimensions, complex microstructures can be fabricated within the polymer volume. nih.gov This technique is particularly valuable for creating soft hydrogel features for biomedical applications. nih.gov

The efficiency of photoreactions involving the benzoylphenyl group can be dramatically amplified in the presence of metallic nanostructures, such as gold or silver nanoparticles. nih.govrsc.org When these nanostructures are illuminated with light at their localized surface plasmon resonance (LSPR) frequency, they generate intense, localized electromagnetic fields at their surface, often referred to as "hotspots". nih.govresearchgate.net

If a polymer containing 2-Propenamide, N-(4-benzoylphenyl)- is placed in proximity to these hotspots, the benzoylphenyl chromophores experience a much stronger electromagnetic field, which significantly enhances their rate of photoexcitation. nih.gov This phenomenon, known as plasmon-enhanced multiphoton crosslinking, allows for highly selective chemical modification in the immediate vicinity of the nanoparticles. nih.gov It enables photoreactions to occur with greater efficiency and spatial confinement than what is possible with conventional optics, opening avenues for creating highly detailed and functionalized nanomaterials. rsc.orgresearchgate.net

Photoreactivity in the Context of Polymer Surface Modification and Patterning

The photoreactive nature of the benzoylphenyl group is widely exploited for modifying the surfaces of various materials. nih.gov By immobilizing this chromophore on a surface, light can be used to trigger chemical reactions that alter the surface properties in a controlled manner. mdpi.com

One common technique is "photo-grafting," where a polymer surface is coated with a benzophenone-containing compound. mdpi.com Upon UV irradiation, the excited benzophenone abstracts hydrogen atoms directly from the substrate polymer's surface, creating surface-bound radicals. These radicals then act as initiation sites for the polymerization of monomers introduced to the system, resulting in new polymer chains being "grafted" onto the original surface. mdpi.com This method can be used to change surface characteristics such as wettability, biocompatibility, or adhesion. nih.gov

Furthermore, by using masks or focused light sources, this surface modification can be performed in specific patterns. This allows for the creation of micro-patterned surfaces where different regions have distinct chemical functionalities, which is critical for applications in microfluidics, biosensors, and tissue engineering. griffith.edu.au

Table 2: Applications of 2-Propenamide, N-(4-benzoylphenyl)- in Photo-Responsive Systems

| Application | Mechanism | Outcome |

|---|---|---|

| Photoinitiated Polymerization | Type II initiation: Excited state hydrogen abstraction from a donor molecule to create an initiating radical. narsuresearch.com | Formation of a polymer from liquid monomers (UV curing). |

| Multiphoton Polymer Crosslinking (MPC) | Simultaneous absorption of multiple NIR photons excites the chromophore, leading to crosslinking via hydrogen abstraction. nih.gov | 3D microfabrication of crosslinked polymer structures. |

| Plasmon-Enhanced Photoreactions | Localized surface plasmons on metallic nanoparticles amplify light intensity, boosting photoreaction efficiency at "hotspots". nih.govrsc.org | Highly localized and selective polymer modification near nanostructures. |

| Polymer Surface Modification | Light-induced hydrogen abstraction from a substrate surface creates radical sites for grafting new polymer chains. mdpi.com | Controlled alteration of surface properties (e.g., wettability, biocompatibility). nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and Sequence Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of polymers. researchgate.net For polymers of 2-Propenamide, N-(4-benzoylphenyl)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques can provide a wealth of information regarding polymer architecture and monomer sequence. measurlabs.com

In ¹H NMR spectra of polymers containing benzophenone (B1666685) moieties, the aromatic protons typically appear in the downfield region, and their splitting patterns can offer insights into the substitution on the phenyl rings. youtube.com The protons of the propenamide group, specifically the vinyl protons and the amide proton, are also key indicators of the monomer's incorporation into the polymer chain. The integration of these signals allows for the determination of copolymer composition and can be used for end-group analysis to calculate the number-average molecular weight (Mn) for polymers with a degree of polymerization typically less than 100. measurlabs.comsigmaaldrich.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for resolving complex spectra and establishing connectivity between different parts of the polymer. measurlabs.com For instance, HMBC can be used to confirm the bond formation between the acrylamide (B121943) nitrogen and the benzoylphenyl group. In copolymers, 2D NMR can help to elucidate the sequence distribution of the different monomer units along the polymer chain. researchgate.net Solid-state NMR can also be employed to study the structure and dynamics of these polymers in the solid state, although with reduced spectral resolution compared to solution-state NMR. measurlabs.commdpi.comnih.govresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for N-(4-benzoylphenyl)acrylamide Monomer

| Proton | Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | ~8.5-9.5 | Singlet (broad) |

| Aromatic (benzoyl) | ~7.4-7.9 | Multiplet |

| Aromatic (phenyl) | ~7.6-7.8 | Multiplet |

| Vinyl (=CH) | ~6.3-6.5 | Doublet of doublets |

| Vinyl (=CH₂) | ~5.8-6.0 | Doublet |

| Vinyl (=CH₂) | ~6.1-6.3 | Doublet |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Evolution during Reactions and Polymerization

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to monitor the evolution of functional groups during chemical reactions and polymerization. nih.govoptikinstruments.hr In the context of 2-Propenamide, N-(4-benzoylphenyl)-, FT-IR is instrumental in tracking the conversion of the monomer to the polymer.

The polymerization process can be followed by observing the disappearance of the characteristic absorption bands of the vinyl group (C=C stretching) in the monomer, typically around 1620-1640 cm⁻¹. researchgate.net Concurrently, the persistence of the amide and benzophenone carbonyl (C=O) stretching bands, usually found around 1660-1680 cm⁻¹ and 1640-1660 cm⁻¹, respectively, confirms the integrity of these functional groups within the polymer structure. researchgate.netresearchgate.net The N-H stretching vibration of the amide group, appearing as a broad band in the region of 3200-3400 cm⁻¹, is another key spectral feature. researchgate.net

FT-IR can also be used to characterize the final polymer product, providing a "chemical fingerprint" that can be used for quality control and to identify the material. optikinstruments.hr By comparing the spectrum of the polymer to that of the monomer, one can confirm the success of the polymerization reaction. Furthermore, in studies involving post-polymerization modifications, FT-IR is essential for identifying the introduction of new functional groups or changes in the existing ones. mdpi.com

Table 2: Key FT-IR Absorption Bands for Monitoring Polymerization of N-(4-benzoylphenyl)acrylamide

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change during Polymerization |

| N-H (Amide) | Stretching | 3200-3400 | Remains |

| C=O (Benzophenone) | Stretching | 1640-1660 | Remains |

| C=O (Amide I) | Stretching | 1660-1680 | Remains |

| C=C (Vinyl) | Stretching | 1620-1640 | Disappears |

| N-H (Amide II) | Bending | 1520-1550 | Remains |

Mass Spectrometry (MS) for Polymer Chain End Analysis and Fragmentation Pathways

Mass spectrometry (MS) has become an indispensable tool for polymer analysis, offering detailed information at the molecular level. free.fr For polymers of 2-Propenamide, N-(4-benzoylphenyl)-, MS techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be used for several critical analyses. free.frlcms.cz

One of the primary applications of MS in polymer chemistry is the determination of molecular weight and molecular weight distribution. lcms.cz MS provides absolute mass measurements, allowing for the identification of individual oligomers and any impurities present in the sample. free.frlcms.cz This is a significant advantage over methods that provide average molecular weights.

Furthermore, tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, including the analysis of polymer chain ends and the study of fragmentation pathways. lcms.cz By selecting a specific parent ion and inducing fragmentation, the resulting daughter ions can reveal the chemical nature of the end groups, which are often remnants of the initiator or chain transfer agents used in the polymerization. researchgate.netresearchgate.net Understanding the fragmentation pathways of the polymer can also provide insights into the strength of different chemical bonds within the structure and confirm the connectivity of the monomer units. researchgate.netresearchgate.netnih.gov For instance, cleavage of the amide bond or fragmentation of the benzophenone moiety would produce characteristic ions that can be identified.

Table 3: Potential Fragment Ions in Mass Spectrometry of Poly[N-(4-benzoylphenyl)-2-propenamide]

| Fragment Ion (m/z) | Proposed Structure/Origin |

| [M+Na]⁺ or [M+K]⁺ | Sodiated or potassiated polymer chain |

| [C₇H₅O]⁺ | Benzoyl cation |

| [C₆H₅]⁺ | Phenyl cation |

| Loss of C₇H₅O | Cleavage of the benzoyl group |

| Fragments from backbone cleavage | Reveals monomer unit connectivity |

Advanced Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS), often performed in a Transmission Electron Microscope (TEM), is a high-spatial-resolution analytical technique that provides localized chemical and electronic structure information. monash.edursc.orgresearchgate.net For polymeric materials like those derived from 2-Propenamide, N-(4-benzoylphenyl)-, EELS can offer unique insights that are not accessible with other techniques. monash.edursc.org

EELS analyzes the energy loss of electrons as they pass through a thin sample, providing information about the elemental composition and bonding states of the atoms present. nih.gov The core-loss edges in an EELS spectrum, such as the Carbon K-edge, exhibit fine structures (Energy-Loss Near-Edge Structure, ELNES) that are sensitive to the local chemical environment, including hybridization and bond types (e.g., C=C vs. C-C, C=O). monash.edunih.gov This allows for the chemical fingerprinting of the polymer at the nanoscale. monash.edubohrium.comresearchgate.net

In the context of polymers containing 2-Propenamide, N-(4-benzoylphenyl)-, EELS could be used to map the distribution of the benzophenone-containing monomer in a copolymer or a blend. It could also potentially be used to study interfaces between the polymer and other materials, providing chemical information with high spatial resolution. monash.edu While beam damage can be a concern for polymeric samples, modern techniques such as low-dose acquisition and cryo-TEM can help to minimize this issue. nih.gov

Table 4: Potential EELS Core-Loss Edge Information for Poly[N-(4-benzoylphenyl)-2-propenamide]

| Core-Loss Edge | Energy Range (eV) | Information Obtainable |

| Carbon K-edge | ~284 | π* transitions from C=C and C=O bonds, σ* transitions from C-C and C-H bonds |

| Nitrogen K-edge | ~401 | Information on the amide group environment |

| Oxygen K-edge | ~532 | π* transitions from C=O bonds, σ* transitions from C-O bonds |

Coupling of Spectroscopic Techniques for Comprehensive Material Characterization

To obtain a truly comprehensive understanding of complex polymeric materials, it is often necessary to couple different spectroscopic techniques. specificpolymers.com This approach, sometimes referred to as hyphenated techniques, leverages the strengths of multiple methods to provide a more complete picture of the material's properties. free.fr

For polymers of 2-Propenamide, N-(4-benzoylphenyl)-, a combination of techniques is highly beneficial. For example, Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to separate the polymer chains by size, and the eluent can then be analyzed by another technique like FT-IR or NMR to determine the chemical composition as a function of molecular weight. measurlabs.com

Similarly, coupling a thermal analysis technique like Thermogravimetric Analysis (TGA) with Mass Spectrometry (TGA-MS) can identify the volatile products released as the polymer degrades, providing valuable information about its thermal stability and degradation mechanism. The combination of various spectroscopic methods allows for a multi-faceted characterization, from the bulk properties down to the molecular level, which is essential for the rational design and application of functional polymers. mdpi.comrsc.org

Computational and Theoretical Chemistry Studies

Molecular Modeling of N-(4-Benzoylphenyl)-2-Propenamide and its Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For N-(4-benzoylphenyl)-2-propenamide, these models are crucial for predicting its three-dimensional structure, how it interacts with other molecules, and its electronic characteristics, which are fundamental to its function, particularly as a monomer and potential photoinitiator. chemrxiv.org

Conformational Analysis and Intermolecular Interactions

The amide bond (–CO–NH–) itself has a significant rotational barrier due to resonance, which imparts partial double-bond character, typically enforcing a planar geometry for this group. bilkent.edu.tr However, the rotation around the N–C(phenyl) and C(phenyl)–C(carbonyl) bonds dictates the relative orientation of the phenyl rings. Studies on analogous benzoyl derivatives and N-aryl amides show that the most stable conformation often involves the rings being twisted out of the plane of the central carbonyl or amide group to minimize steric hindrance. psu.edu For benzophenone (B1666685) itself, theoretical calculations have shown that the phenyl rings are twisted in a conrotatory manner relative to the carbonyl plane. psu.edu Theoretical conformational analysis on similar substituted benzamide (B126) drugs has been used to identify low-energy folded and extended conformers, which is crucial for understanding their biological activity. nih.gov

Intermolecular interactions are critical for understanding the properties of the bulk material and its polymers. The N-(4-benzoylphenyl)-2-propenamide molecule can participate in several key interactions:

Hydrogen Bonding: The amide group (–NH–) acts as a hydrogen bond donor, while the carbonyl oxygens (C=O) act as acceptors. This N-H···O=C hydrogen bonding is a dominant force in the crystal packing of amides and influences the structure of polymers derived from them. acs.org

π-π Stacking: The presence of two aromatic phenyl rings allows for π-π stacking interactions, which also contribute to the stability of crystal structures and the morphology of polymers.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these types of intermolecular contacts in crystal structures. tandfonline.com

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | |

| Molecular Weight | 251.28 g/mol | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Topological Polar Surface Area | 46.2 Ų |

Electronic Structure Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, i.e., the distribution of electrons within a molecule. mdpi.com These calculations are vital for understanding a molecule's reactivity, spectroscopic properties, and potential as a photoinitiator. chemrxiv.org

For N-(4-benzoylphenyl)-2-propenamide, the benzophenone moiety is a well-known chromophore that can absorb UV light. chemrxiv.orgnih.gov DFT calculations can predict the molecule's UV-visible absorption spectrum by calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's electronic excitability and chemical reactivity. scialert.netresearchgate.net

In studies of benzophenone and its derivatives, DFT has been used to:

Determine optimized geometries and the most stable conformers. scialert.net

Calculate the HOMO-LUMO energy gap to predict absorption properties. chemrxiv.orgscialert.net

Analyze the distribution of electron density using Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.com

Investigate how substituents on the phenyl rings affect the electronic properties and reactivity. researchgate.net

The photoinitiating capability of benzophenones is linked to the extent of π-conjugation and electron delocalization, which can be precisely modeled with DFT. chemrxiv.org Upon UV absorption, the benzophenone part of the molecule can be promoted to an excited triplet state, which is capable of initiating polymerization.

| Parameter | Description | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap often implies higher reactivity. scialert.net |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. tandfonline.com |

Reaction Mechanism Simulations and Energetics

Computational simulations are essential for elucidating the detailed step-by-step mechanism of chemical reactions and their associated energy changes. For N-(4-benzoylphenyl)-2-propenamide, the most important reaction is its free-radical polymerization.

The polymerization process generally follows three main stages:

Initiation: The creation of active radical species. In the case of N-(4-benzoylphenyl)-2-propenamide, this can be achieved with a standard thermal initiator or through the action of UV light on the benzophenone moiety itself. acs.orgchemrxiv.org Upon UV irradiation, the benzophenone group undergoes an n→π* transition to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This triplet state is a diradical that can abstract a hydrogen atom from a donor (like a solvent or another monomer molecule) to create a ketyl radical, which in turn initiates the polymerization of the acrylamide (B121943) group. nih.govrsc.org

Propagation: The radical adds across the C=C double bond of a monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats thousands of times to form a long polymer chain.

Termination: The growing polymer chains are deactivated, typically through the combination of two radicals or by disproportionation. researchgate.net

Quantum chemistry methods like DFT can be used to model the transition states of these elementary reactions. By calculating the activation energy (the energy barrier that must be overcome for a reaction to occur), chemists can predict reaction rates and understand how factors like molecular structure and solvent affect reactivity. nih.gov For acrylamide polymerization, modeling has shown the importance of side reactions like intramolecular chain transfer ("backbiting"), which can influence the reaction rate and must be included for an accurate mechanistic description. advancedsciencenews.com

Polymerization Process Modeling and Kinetic Simulations

While reaction mechanism simulations focus on individual chemical steps, polymerization process modeling aims to describe the macroscopic behavior of the entire system over time. mdpi.com This is achieved by creating a kinetic model that consists of a set of differential equations representing the rate of change of each species in the reaction: monomer, initiator, radicals of different lengths, and dead polymer. mdpi.comanii.org.uy

Key features often included in kinetic models for acrylamide and related polymerizations are:

Rate Constants: The model requires rate constants for initiation (kᵢ), propagation (kₚ), and termination (kₜ). These constants are often complex functions of temperature, pressure, and monomer conversion. acs.org

Autoacceleration (Gel Effect): As polymerization proceeds, the viscosity of the system increases dramatically. This slows down the termination reaction, which relies on two large polymer radicals finding each other. The propagation reaction is less affected, leading to a sharp increase in the polymerization rate. cmu.eduresearchgate.net

Oxygen Inhibition: Dissolved oxygen can scavenge free radicals, creating unreactive peroxy radicals. This creates an induction period at the start of the polymerization, during which no polymer is formed until all the oxygen is consumed. frontiersin.org

Solvent Effects: The choice of solvent can influence polymerization kinetics, particularly for N-substituted amides where hydrogen bonding between the solvent, monomer, and growing polymer chain can affect tacticity and reactivity. researchgate.net

These complex models are solved numerically to predict key outcomes like monomer conversion over time, the evolution of molecular weight, and the final polymer microstructure. anii.org.uy The simulations can be validated against experimental data from techniques like real-time FTIR or differential scanning calorimetry (DSC), which monitor the disappearance of monomer or the heat of reaction, respectively. mdpi.comresearchgate.net Such models are invaluable for process optimization, allowing for the "computer-aided design" of polymerization processes to achieve desired polymer properties. anii.org.uymdpi.com

| Reaction Step | General Equation | Kinetic Expression |

| Initiation | I → 2R• | Rᵢ = 2 * f * kᵢ * [I] |

| Propagation | Pₙ• + M → Pₙ₊₁• | Rₚ = kₚ * [P•] * [M] |

| Termination (Combination) | Pₙ• + Pₘ• → Pₙ₊ₘ | Rₜ = kₜ * [P•]² |

| Where [I], [M], and [P•] are the concentrations of initiator, monomer, and active polymer chains, respectively. f is the initiator efficiency. |

Advanced Material Science Applications Non Biomedical/non Clinical

Development of Specialty Polymers and Resins

The synthesis of specialty polymers and resins incorporating 2-Propenamide, N-(4-benzoylphenyl)- allows for the creation of materials with tailored properties. The monomer can be polymerized through various techniques, including free-radical polymerization, to form homopolymers or copolymers.

General synthesis of N-substituted acrylamides typically involves the reaction of a primary aromatic amine with acryloyl chloride. This method can be applied to produce N-(4-benzoylphenyl)acrylamide. The resulting monomer can then be copolymerized with other vinylic monomers, such as acrylates, methacrylates, or acrylonitrile, to produce copolymers with a range of physical and chemical properties. This versatility enables the development of polymers for highly specific applications. For instance, copolymerization can be used to control properties like solubility, thermal stability, and mechanical strength.

The incorporation of the N-(4-benzoylphenyl)acrylamide unit into a polymer chain imparts photoreactive characteristics. Upon exposure to UV radiation, the benzophenone (B1666685) moiety can abstract a hydrogen atom from an adjacent polymer chain, leading to the formation of a covalent bond. This photo-crosslinking mechanism is fundamental to many of its applications.

A structurally similar monomer, N-(4-benzoylphenyl)methacrylamide, which differs only by a methyl group on the acrylamide (B121943) backbone, has been used to synthesize photoreactive nanoparticles via dispersion polymerization. biu.ac.il This demonstrates the feasibility of producing well-defined polymer architectures, such as nanoparticles, from these types of monomers. biu.ac.iliucc.ac.il

Functional Coatings and Surface Engineering

The ability of polymers containing N-(4-benzoylphenyl)acrylamide to be photo-crosslinked is extensively utilized in the development of functional coatings and surface engineering. This method allows for the creation of stable, covalently bonded coatings on various substrates without requiring specific functional groups on the surface itself. rsc.org

A key application is the surface modification of materials to control interfacial properties. For example, copolymers incorporating a benzophenone acrylamide derivative have been developed to form anti-biofouling coatings. rsc.org These copolymers can be deposited onto a substrate from a solution using techniques like spin coating. Subsequent exposure to UV light crosslinks the polymer chains and covalently anchors the coating to the substrate. rsc.org This process results in a robust and durable functional layer. Research has shown that the properties of these coatings, including their modulus and their ability to resist the attachment of cells and bacteria, can be fine-tuned by adjusting the concentration of the benzophenone-containing monomer in the copolymer. rsc.org

In a similar vein, nanoparticles made from poly-N-(4-benzoylphenyl)methacrylamide have been shown to covalently attach to the surface of other polymer films, such as parylene C, upon UV irradiation. biu.ac.il This demonstrates a powerful method for engineering complex surfaces by binding photoreactive polymer nanoparticles to create specific surface topographies and chemical functionalities. biu.ac.iliucc.ac.il

| Research Finding | Polymer System | Application | Source |

| UV-mediated covalent attachment of nanoparticles | Poly-N-(4-benzoylphenyl)methacrylamide nanoparticles | Surface modification of parylene C films | biu.ac.il |

| Photo-crosslinked anti-biofouling coatings | Copolymers of 2-hydroxypropyl acrylamide and N-benzophenone acrylamide | Prevention of protein, cell, and bacterial attachment on various substrates | rsc.org |

Photoresist Technologies and Advanced Lithography

The semiconductor and microelectronics industries rely heavily on photolithography to fabricate integrated circuits. Photoresists, materials that change their chemical properties upon exposure to light, are central to this process. The benzoylphenyl group in N-(4-benzoylphenyl)acrylamide makes it an excellent candidate for inclusion in photoresist formulations due to its photosensitivity, particularly in the deep ultraviolet (UV) range. massivechem.comgoogle.com

Polymers based on N-substituted acrylamides, such as poly(N-benzyl acrylamide), have been patented for use as negative photoresists. google.com In a negative resist, the regions exposed to UV light become less soluble, forming the desired pattern after development. This is typically achieved through crosslinking, a reaction readily initiated by the benzophenone group in N-(4-benzoylphenyl)acrylamide. massivechem.com The use of materials sensitive to deep UV light allows for the creation of smaller, higher-resolution features, enabling a higher density of components in microcircuits. google.com

The analogous compound 4-Benzoylphenyl Methacrylate (B99206) is noted for its role as a photosensitizer that can generate free radicals under UV light, triggering polymerization and crosslinking reactions. massivechem.com This functionality is critical for photolithography and photopolymerization processes. massivechem.com The incorporation of N-(4-benzoylphenyl)acrylamide into polymer backbones provides a pathway to develop advanced photoresists that offer good adhesion to substrates, high image contrast, and robust etch resistance, all of which are critical performance attributes. google.com

Role in Advanced Materials Development Requiring Specific Chemical Functionality

The defining feature of 2-Propenamide, N-(4-benzoylphenyl)- is the specific chemical functionality provided by the benzophenone group. This photoreactive unit makes the monomer a key building block for advanced materials where UV-induced curing or patterning is a desired feature.

This capability is leveraged in the development of hydrogels, which are crosslinked polymer networks that can absorb large amounts of water. Photoinitiated polymerization is a common method for fabricating hydrogels from acrylamide-based monomers. nih.govnih.govrsc.org By incorporating N-(4-benzoylphenyl)acrylamide as a comonomer or a crosslinker, it is possible to create hydrogels with precisely controlled network structures. The crosslinking density, which dictates the mechanical properties and swelling behavior of the hydrogel, can be controlled by the UV dose and the concentration of the photoreactive monomer.

Furthermore, the ability to form copolymers with a wide variety of other monomers allows for the creation of multifunctional materials. rsc.org For example, it can be copolymerized with monomers that provide thermo-responsive behavior, such as N-isopropylacrylamide, or with monomers that have specific optical properties. mdpi.com This allows for the design of "smart" materials that can respond to multiple stimuli, such as both temperature and light. This versatility makes 2-Propenamide, N-(4-benzoylphenyl)- a valuable component in the toolkit of materials scientists seeking to develop next-generation materials for a broad range of non-clinical technological applications.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of 2-Propenamide, N-(4-benzoylphenyl)- typically involves the reaction of acryloyl chloride with 4-aminobenzophenone (B72274) in the presence of a base like triethylamine (B128534) in an organic solvent such as dimethylformamide (DMF). researchgate.net While effective, this method presents several avenues for improvement in terms of sustainability. Future research will likely focus on developing greener synthetic pathways that minimize the use of hazardous reagents and solvents, reduce waste generation, and improve energy efficiency.